Product packaging for (1-Aminocyclopentyl)methanol hydrochloride(Cat. No.:CAS No. 402752-91-4)

(1-Aminocyclopentyl)methanol hydrochloride

Cat. No.: B3327951
CAS No.: 402752-91-4
M. Wt: 151.63 g/mol
InChI Key: MQAVGQZRGQEEPX-UHFFFAOYSA-N
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Description

Contextual Significance of Amino Alcohols in Organic Synthesis

Amino alcohols are a fundamentally important class of organic compounds, distinguished by the presence of both an amine and an alcohol functional group. The 1,2-amino alcohol unit is a particularly prevalent structural motif found in a vast array of molecules; over 300,000 compounds containing this unit are known, including more than 2,000 natural products and over 80 FDA-approved drugs. acs.org Their ubiquity in biologically active molecules makes them critical targets in pharmaceutical and medicinal chemistry. acs.orgnih.govnih.gov

This structural class is not limited to acyclic systems. Cyclic amino alcohols are also key components of significant natural products, such as quinine, which is used in the treatment of malaria. diva-portal.org Chiral 1,2-amino alcohols are often described as "privileged scaffolds" due to their frequent appearance in successful drug candidates and their utility as chiral ligands in asymmetric synthesis. researchgate.net The development of synthetic methods to access these structures has consequently received widespread attention from the organic chemistry community. acs.org Beyond pharmaceuticals, amino alcohols are utilized as scaffolds for creating libraries of diverse small molecules and find use as surfactants. diva-portal.orgtaylorandfrancis.com

Historical Development of Synthetic Methodologies for Alicyclic Amino Alcohols

The synthesis of amino alcohols, including alicyclic variants, has evolved significantly over time, driven by the need for stereochemical control. Classically, 1,2-amino alcohols were often prepared through the nucleophilic ring-opening of epoxides with amines, a straightforward method for installing the two functional groups. acs.org For cyclic systems, this approach could start from a cyclic epoxide, such as indene (B144670) oxide, which upon a Ritter-type reaction and subsequent hydrolysis, yields a cyclic amino alcohol like cis-1-amino-2-indanol. researchgate.net

Historically, a major route to enantiomerically pure amino alcohols involved the derivatization of compounds from the "chiral pool," such as amino acids. diva-portal.org However, this limited the structural diversity of the accessible products. diva-portal.org The pursuit of more direct and versatile methods led to significant advances. One of the most direct approaches developed was the Sharpless asymmetric aminohydroxylation, which allows for the stereoselective introduction of amino and hydroxyl groups across a double bond in a single step. diva-portal.org Other important strategies include asymmetric carbon-carbon and carbon-nitrogen bond-forming reactions to produce intermediates like β-amino ketones, which can then be reduced to the desired amino alcohol. nih.gov More recent innovations continue to refine this field, with the development of catalytic systems based on chromium, palladium, and tungsten, as well as novel electrocatalytic and photoredox methods that offer new retrosynthetic pathways. acs.orgnih.govnih.govorganic-chemistry.orgrsc.org

MethodDescriptionPrimary Application
Epoxide Ring-Opening Nucleophilic attack of an amine on an epoxide ring. acs.orgGeneral synthesis of 1,2-amino alcohols. acs.org
Sharpless Aminohydroxylation Asymmetric catalytic reaction that adds an amino and a hydroxyl group across a double bond. diva-portal.orgEnantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org
Ritter-Type Reaction Reaction of a cyclic epoxide with a nitrile under acidic conditions, followed by hydrolysis. researchgate.netSynthesis of specific cyclic amino alcohols, e.g., cis-1-amino-2-indanol. researchgate.net
C-H Amination Intramolecular reaction catalyzed by a metal, such as palladium, to form a C-N bond at an allylic position. nih.govStreamlined synthesis of syn-1,2 and syn-1,3 amino alcohol motifs. nih.gov
Photoredox/Dual Catalysis In situ generation of α-amino carbanion equivalents from α-silyl amines for addition to carbonyls. acs.orgorganic-chemistry.orgA modern, atom-economic alternative for preparing protected 1,2-amino alcohols. acs.org
Electrocatalytic Coupling Reductive cross-coupling of imines with ketones or aldehydes. nih.govorganic-chemistry.orgModular and chemoselective synthesis of diverse substituted amino alcohols. nih.gov

Current Research Trajectories Involving (1-Aminocyclopentyl)methanol Hydrochloride as a Building Block

(1-Aminocyclopentyl)methanol is recognized as a versatile chemical reagent and intermediate in the field of organic synthesis. chembk.com Its bifunctional nature, possessing both a nucleophilic primary amine and a primary alcohol, allows it to be incorporated into a wide range of larger, more complex molecules. Research and industrial applications utilize it as a starting material for the synthesis of various organic compounds. chembk.com

Current applications include its use as an intermediate in the production of pharmaceuticals, dyes, and rubber antioxidants. chembk.com Specifically, the aminocyclopentyl methanol (B129727) scaffold is a component in the synthesis of certain drug molecules, such as beta-blockers and antibacterial agents. chembk.com The compound can also be chemically transformed to prepare other useful building blocks, including cyclopentylcarbinol glycidyl (B131873) ether, cyclopentylformaldehyde, and cyclopentylmethylamine, further expanding its synthetic utility. chembk.com

Stereochemical Considerations and Enantiomeric Forms

The structure of (1-Aminocyclopentyl)methanol contains a stereocenter at the C1 position of the cyclopentane (B165970) ring (the carbon atom to which both the amino and hydroxymethyl groups are attached), meaning the compound is chiral and can exist as a pair of enantiomers. Furthermore, substitution on other parts of the ring can introduce additional stereocenters, leading to diastereomers. For instance, the specific diastereomer and enantiomer ((1R,2S)-2-Aminocyclopentyl)methanol hydrochloride hydrate (B1144303) is available commercially, indicating a demand for stereochemically pure versions of this scaffold. bldpharm.com

The stereochemistry of alicyclic amino alcohols is of critical importance in pharmaceutical applications, where often only one enantiomer provides the desired biological activity. A prominent example is found in a structurally related compound, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl, which is a key raw material in the manufacturing of the antiviral drug Abacavir Sulphate. ijcpa.in Its undesired enantiomer, (1R,4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl, must be separated and controlled. ijcpa.in The separation of such enantiomers can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase, such as a Daicel Crownpack column. ijcpa.in The development of stereoselective synthetic routes that directly produce a single desired enantiomer or diastereomer is a major goal in modern organic chemistry to avoid costly resolution steps. nih.govdiva-portal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B3327951 (1-Aminocyclopentyl)methanol hydrochloride CAS No. 402752-91-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-aminocyclopentyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(5-8)3-1-2-4-6;/h8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAVGQZRGQEEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Aminocyclopentyl Methanol Hydrochloride

Stereoselective and Enantioselective Approaches to 1-Aminocyclopentylmethanol Scaffolds

The creation of the chiral quaternary center in 1-aminocyclopentylmethanol scaffolds is a significant synthetic challenge. Modern organic synthesis has addressed this through various stereoselective and enantioselective approaches.

Asymmetric Synthesis Routes

Asymmetric synthesis provides a direct pathway to enantiomerically enriched products without the need for resolving racemic mixtures. While specific asymmetric syntheses targeting (1-Aminocyclopentyl)methanol are not extensively documented in readily available literature, analogous transformations on similar substrates highlight potential routes. For instance, N-heterocyclic carbene (NHC) catalysis has been employed in the enantioselective synthesis of α,α-disubstituted cyclopentenes through intramolecular aldol (B89426) reactions of achiral tricarbonyl compounds. This methodology, which generates a quaternary carbon stereocenter, could potentially be adapted for precursors of (1-Aminocyclopentyl)methanol.

Enzymatic Desymmetrization Strategies for Precursors

Biocatalysis offers a powerful tool for creating chiral molecules from prochiral or meso compounds. Enzymatic desymmetrization involves the selective reaction of one of two enantiotopic functional groups in a substrate, leading to a chiral product. For the synthesis of chiral 1-aminocyclopentylmethanol precursors, a hypothetical strategy would involve the desymmetrization of a meso-cyclopentane derivative.

For example, a meso-1,3-disubstituted cyclopentane (B165970) precursor could be selectively hydrolyzed by a lipase to yield an enantiomerically enriched monoester. While direct enzymatic desymmetrization leading to (1-Aminocyclopentyl)methanol is not prominently reported, the principle has been demonstrated in the synthesis of other chiral amino alcohols and cyclopentane derivatives. Lipases, such as Candida antarctica lipase B (CALB), are known for their efficacy in the enantioselective alcoholysis of various prochiral anhydrides and diesters, which could serve as precursors.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed. This is a robust and well-established method for asymmetric synthesis.

A plausible route to an enantiomerically enriched 1-aminocyclopentylmethanol scaffold using a chiral auxiliary could involve an oxazolidinone auxiliary, as popularized by David Evans. The synthesis would begin by acylating a chiral oxazolidinone, for example, one derived from an amino alcohol, with a cyclopentane-based acid chloride. The resulting imide can then undergo diastereoselective alkylation or other modifications to introduce the required functional groups. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product. For instance, (1S,2R)-2-aminocyclopentan-1-ol has been used to derive a chiral auxiliary that provides excellent diastereofacial selectivity in alkylation and aldol reactions.

Table 1: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Potential Relevance to (1-Aminocyclopentyl)methanol Synthesis
Evans Oxazolidinones Asymmetric alkylation, aldol reactions Diastereoselective introduction of substituents on a cyclopentane ring precursor.
Pseudoephedrine Asymmetric alkylation Control of stereochemistry in the formation of α-substituted cyclopentanecarboxylic acid derivatives.

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. The combination of a transition metal and a chiral ligand can create a catalytic system capable of generating products with high enantioselectivity. While specific metal-catalyzed asymmetric transformations leading directly to (1-Aminocyclopentyl)methanol are not widely reported, related methodologies provide a conceptual framework. For instance, asymmetric catalytic 1,4-addition of nitrogen-based nucleophiles to Michael acceptors, known as the aza-Michael addition, is a powerful method for creating chiral β-amino carbonyl compounds.

Multistep Synthetic Pathways from Cyclopentane Derivatives

The synthesis of (1-Aminocyclopentyl)methanol hydrochloride can be achieved through various multistep pathways starting from readily available cyclopentane derivatives.

Amination Strategies

A common strategy for the synthesis of amines is the amination of a suitable precursor. In the context of (1-Aminocyclopentyl)methanol, this could involve the direct amination of cyclopentylmethanol, although this is a challenging transformation. A more practical approach involves the reductive amination of a carbonyl compound.

A hypothetical multistep synthesis starting from cyclopentanone could proceed as follows:

Cyanohydrin Formation: Reaction of cyclopentanone with a cyanide source (e.g., trimethylsilyl cyanide) to form 1-hydroxycyclopentanecarbonitrile.

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄). This step would also reduce a potential ester group to the hydroxymethyl group, leading to the desired (1-Aminocyclopentyl)methanol.

Alternatively, a pathway starting from cyclopentanecarboxylic acid could be envisaged:

Amide Formation: Conversion of the carboxylic acid to an amide.

Hofmann, Curtius, or Lossen Rearrangement: These classic rearrangements can convert the amide to a primary amine with the loss of one carbon atom. However, this would lead to aminocyclopentane, requiring subsequent introduction of the methanol (B129727) group.

A more direct amination strategy involves the reductive amination of a ketone or aldehyde. For example, the reductive amination of a suitable cyclopentyl ketone or aldehyde precursor with an amine source in the presence of a reducing agent can yield the desired amino alcohol. Decaborane in methanol has been reported as an effective system for the reductive amination of various aldehydes and ketones.

Table 2: Comparison of Potential Amination Strategies

Starting Material Key Transformation Advantages Disadvantages
Cyclopentanone Cyanohydrin formation followed by nitrile reduction Readily available starting material. Use of toxic cyanide reagents; harsh reducing agents.
Cyclopentylmethanol Direct amination Potentially atom-economical. Challenging transformation, often requiring harsh conditions.

Functional Group Interconversions on Cyclopentyl Rings

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic conversion of one functional group into another. In the context of synthesizing this compound, FGI on the cyclopentyl ring is crucial for introducing the desired amino and hydroxymethyl moieties.

Common transformations include the conversion of alcohols to halides, which are excellent leaving groups for subsequent nucleophilic substitution reactions. For instance, a hydroxyl group on a cyclopentane precursor can be converted to a bromide or chloride. This is often followed by reaction with an amine source to introduce the amino group. The order of these reactions can be critical to avoid competing side reactions.

Another key interconversion involves the reduction of carbonyl groups. A cyclopentanone derivative can be a versatile starting material. Reduction of the ketone to a hydroxyl group, followed by conversion to a leaving group and subsequent amination, is a viable pathway. Alternatively, reductive amination of the ketone can directly introduce the amino group.

The choice of reagents for these interconversions is critical to ensure high yields and selectivity. For example, the use of thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting alcohols to halides are common methods.

Table 1: Key Functional Group Interconversions in Cyclopentane Synthesis

Starting Functional GroupTarget Functional GroupReagents
Hydroxyl (-OH)Halide (-Cl, -Br)SOCl₂, PBr₃, Ph₃P/CCl₄
Ketone (C=O)Hydroxyl (-OH)NaBH₄, LiAlH₄
Ketone (C=O)Amine (-NH₂)Reductive Amination (e.g., NaBH₃CN, NH₃)
Halide (-Cl, -Br)Amine (-NH₂)NH₃, NaN₃ followed by reduction
Nitrile (-CN)Amine (-CH₂NH₂)LiAlH₄, H₂/Catalyst

This table provides a summary of common functional group interconversions relevant to the synthesis of aminocyclopentane derivatives.

Protecting Group Chemistry in Synthetic Sequences

In multi-step syntheses, protecting groups are essential to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions. The synthesis of this compound often requires the protection of either the amino or the hydroxyl group, or both, at different stages.

Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are stable under a variety of reaction conditions but can be selectively removed when needed. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation.

Hydroxyl groups are frequently protected as ethers (e.g., benzyl ether) or silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS). The choice of protecting group depends on the specific reaction conditions of the subsequent steps. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous in complex syntheses.

Table 2: Common Protecting Groups in Amino Alcohol Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amine (-NH₂)tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl)
Amine (-NH₂)BenzyloxycarbonylCbzCatalytic Hydrogenation (H₂, Pd/C)
Hydroxyl (-OH)Benzyl etherBnCatalytic Hydrogenation (H₂, Pd/C)
Hydroxyl (-OH)tert-Butyldimethylsilyl etherTBDMSFluoride ion source (e.g., TBAF)

This table outlines common protecting groups used for amines and alcohols, along with their standard deprotection methods.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact.

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. The development of solvent-free or aqueous reaction systems is a key aspect of green chemistry. For the synthesis of amino alcohols, conducting reactions in water can offer significant environmental benefits. organic-chemistry.org Water is non-toxic, non-flammable, and readily available. While the solubility of some organic substrates in water can be a challenge, the use of surfactants or co-solvents can often overcome this limitation.

Solvent-free reactions, where the reactants themselves act as the solvent, represent another green approach. These reactions can lead to higher reaction rates and reduced waste.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions (temperature and pH) and often exhibit high chemo-, regio-, and stereoselectivity. nih.gov

In the context of (1-Aminocyclopentyl)methanol synthesis, enzymes such as transaminases or lipases could be employed. For example, a transaminase could be used for the asymmetric amination of a cyclopentanone precursor to produce a chiral amine. This approach can provide access to enantiomerically pure compounds, which is often a critical requirement in pharmaceutical applications. nih.govpharmtech.com

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Reactions with high atom economy are desirable as they generate less waste.

In the synthesis of this compound, reactions that proceed via addition or rearrangement mechanisms generally have higher atom economy than those involving substitution or elimination. nih.gov For instance, the direct addition of ammonia (B1221849) to a suitable precursor would be more atom-economical than a multi-step sequence involving protection and deprotection steps.

The final step in the synthesis, the formation of the hydrochloride salt, is typically achieved by treating the free amine with hydrochloric acid. This is an acid-base reaction with 100% atom economy.

Table 3: Comparison of Synthetic Strategies based on Green Chemistry Principles

StrategyAdvantagesChallenges
Solvent-Free/Aqueous SystemsReduced solvent waste, improved safetySubstrate solubility, potential for side reactions in water
BiocatalysisHigh selectivity, mild conditions, environmentally benignEnzyme availability and stability, substrate scope
High Atom Economy ReactionsMinimal waste generation, cost-effectiveCan be challenging to design for complex molecules

This table compares different green chemistry approaches for the synthesis of this compound.

Purification and Isolation Techniques for Research-Grade Compounds

The purification and isolation of the final product are critical steps to ensure the high purity required for research applications. For this compound, which is a salt, crystallization is a common and effective purification method.

The crude product is typically dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to induce crystallization. The choice of solvent is crucial and is often determined empirically. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities will either remain in solution or crystallize separately.

Other purification techniques that may be employed include column chromatography, although this is more common for the free amine precursor than for the hydrochloride salt. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be used for very high-purity requirements.

The isolated product is typically characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, to confirm its identity and purity.

Advanced Chromatographic Resolution of Enantiomers

The separation of enantiomers from a racemic mixture of (1-Aminocyclopentyl)methanol is a crucial step to isolate the desired stereoisomer. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for this purpose. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds, including amino alcohols.

The selection of the chiral stationary phase, mobile phase composition, and other chromatographic parameters are critical for achieving optimal separation. For amino alcohols structurally similar to (1-Aminocyclopentyl)methanol, cellulose-based columns have been shown to be effective. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times and allowing for their separation.

Detailed research findings on the separation of analogous chiral amino alcohol hydrochlorides provide insight into the conditions that would be applicable to this compound. For instance, the enantiomers of a structurally related aminocyclopentene methanol hydrochloride have been successfully resolved. This separation was achieved using a Daicel Crownpak CR(+) column, which is known for its efficacy in separating chiral amines and amino acids. The mobile phase consisted of an acidic aqueous solution, specifically 50mM sodium perchlorate with the pH adjusted to 2.0 using perchloric acid. Under these conditions, a baseline resolution of greater than 2.0 was achieved, indicating excellent separation of the two enantiomers.

The table below summarizes typical parameters used in the advanced chromatographic resolution of enantiomers for similar amino alcohol compounds.

ParameterCondition
Stationary Phase Cellulose-based Chiral Stationary Phase (e.g., Chiralpak IC)
Column Type Crown ether-based CSP (e.g., Daicel Crownpak CR(+))
Mobile Phase Acidified aqueous or polar organic mobile phases
Example Mobile Phase 50mM Sodium Perchlorate (aq.), pH 2.0 with Perchloric Acid
Detection UV/Vis Detector
Achieved Resolution (Rs) > 2.0

This table presents a compilation of typical conditions and findings for the chromatographic resolution of chiral amino alcohols analogous to this compound.

Crystallization Protocols for Enhanced Purity

Following synthesis and any necessary chromatographic separation, crystallization is a critical final step to enhance the chemical and stereochemical purity of this compound. A well-designed crystallization protocol can effectively remove process-related impurities, residual solvents, and any remaining unwanted enantiomer. The hydrochloride salt form of the amino alcohol often exhibits favorable crystalline properties, making it amenable to purification by recrystallization.

The choice of solvent system is paramount for successful crystallization. The ideal solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at a reduced temperature, allowing for high recovery of the purified product upon cooling. For amino alcohol hydrochlorides, polar protic solvents are often effective. Research on similar compounds, such as (1S,3S)-3-Aminocyclopentanol hydrochloride, has shown that recrystallization from solvents like methanol or ethanol can yield high-purity material . Another effective solvent for this class of compounds is isopropanol, which has been used to recrystallize (1R,3S)-3-amino-cyclopentanol hydrochloride to obtain a high-purity white solid google.com.

The process typically involves dissolving the crude product in a minimal amount of the chosen solvent at or near its boiling point. The hot solution may be filtered to remove any insoluble impurities. Subsequently, the solution is slowly cooled to induce crystallization. The rate of cooling can influence crystal size and purity, with slower cooling generally favoring the formation of larger, purer crystals. After crystallization is complete, the purified solid is isolated by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and then dried under vacuum. For serinol hydrochloride, crystallization from hydro-organic mixtures with a water content of 0% to 10% at temperatures between -5°C and 15°C has proven effective google.com.

The following table details exemplary crystallization protocols for enhancing the purity of analogous amino alcohol hydrochlorides.

CompoundSolvent SystemTemperature ProfileOutcome
(1S,3S)-3-Aminocyclopentanol hydrochlorideMethanol or EthanolDissolve at elevated temperature, then coolHigh purity final product
(1R,3S)-3-amino-cyclopentanol hydrochlorideIsopropanolDissolve, then cool to 0°CWhite solid, 80% yield google.com
Serinol hydrochlorideHydro-organic mixtures (0-10% water)Cool to between -5°C and 15°COrganic impurities < 0.1% google.com
D,L-phenylalaninol hydrochlorideBoiling alcohol, then add ether until turbidDissolve in boiling alcohol, cool after ether additionRapid crystallization, 81% yield cdnsciencepub.com

This interactive data table outlines various crystallization protocols and their outcomes for amino alcohol hydrochlorides, providing a framework for the purification of this compound.

Scale-Up Considerations for Laboratory to Pilot Scale Research

The transition of the synthesis of this compound from the laboratory bench to a pilot plant scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, reproducible, and economically viable. While the fundamental chemistry remains the same, the physical and engineering aspects of the process change significantly with increasing scale.

Key considerations during the scale-up include:

Reaction Kinetics and Heat Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. The surface-area-to-volume ratio decreases as the scale increases, which can lead to challenges in heat dissipation. Exothermic steps, if not properly controlled, can lead to temperature runaways and the formation of impurities. Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential for designing appropriate heating and cooling systems for the pilot plant reactors.

Mass Transfer and Mixing: Efficient mixing is crucial for maintaining homogeneity, ensuring uniform reaction rates, and preventing localized "hot spots." The type of agitator, its speed, and the reactor geometry must be carefully selected to achieve effective mixing in the larger volumes of the pilot plant.

Downstream Processing: The methods used for product isolation and purification in the lab must be scalable. For instance, laboratory-scale chromatographic separations may need to be adapted for preparative-scale chromatography, which requires larger columns, higher solvent volumes, and specialized equipment. Similarly, crystallization protocols must be robust to ensure consistent crystal form, size distribution, and purity at a larger scale. Filtration and drying equipment must also be appropriately sized for the increased batch size.

Process Safety and Control: A comprehensive hazard analysis is required to identify and mitigate potential safety risks associated with the process at scale. This includes considering the flammability of solvents, the reactivity of reagents, and the potential for runaway reactions. Automated control systems are typically implemented in a pilot plant to monitor and control critical process parameters such as temperature, pressure, pH, and addition rates, ensuring consistent product quality and safe operation.

Solvent and Reagent Handling: The logistics of handling large quantities of solvents and reagents must be considered. This includes storage, transfer, and disposal procedures that comply with environmental and safety regulations.

The successful scale-up of chiral amino alcohol synthesis often relies on developing robust and straightforward purification methods, such as recrystallization, which can be more easily implemented on a large scale compared to preparative chromatography westlake.edu.cn. Biocatalytic methods, while offering high stereoselectivity, also present unique scale-up challenges that need to be addressed for industrial production mdpi.com.

Applications of 1 Aminocyclopentyl Methanol Hydrochloride in Advanced Organic Synthesis

Asymmetric Catalysis and Chiral Ligand Development

The inherent chirality and bifunctional nature of (1-Aminocyclopentyl)methanol hydrochloride make it an attractive starting material for the design and synthesis of novel chiral ligands and organocatalysts. These, in turn, are employed in a variety of enantioselective transformations, demonstrating the compound's utility in creating stereochemically controlled reaction environments.

Design and Synthesis of Chiral Ligands and Organocatalysts

The development of new chiral ligands is a cornerstone of asymmetric catalysis. The amino alcohol structure of this compound serves as a robust scaffold for creating bidentate and multidentate ligands. For instance, the amino and hydroxyl moieties can be readily functionalized to introduce phosphine (B1218219) groups, leading to the formation of aminophosphine (B1255530) ligands. These ligands are known for their ability to coordinate with transition metals like rhodium, iridium, and palladium, forming catalytically active species for various asymmetric reactions.

While direct synthesis of ligands from this compound is a subject of ongoing research, the broader class of chiral β-aminophosphine derivatives, to which its derivatives would belong, has been extensively reviewed. rsc.org The general synthetic strategy involves the conversion of the amino alcohol to a suitable precursor, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide (B1233454) source. rsc.org This modular approach allows for the tuning of steric and electronic properties of the resulting ligand by modifying the phosphine group or the cyclopentyl backbone.

Furthermore, the amino group can be utilized to form organocatalysts. For example, reaction with isothiocyanates can yield chiral thiourea (B124793) derivatives. rsc.org These thiourea-based organocatalysts are effective in promoting a range of asymmetric reactions through hydrogen bonding interactions.

Applications in Enantioselective Transformations (e.g., Hydrogenation, Conjugate Addition)

Ligands derived from chiral amino alcohols are instrumental in achieving high enantioselectivity in various chemical transformations.

Enantioselective Hydrogenation: Chiral aminophosphine ligands, when complexed with metals like ruthenium or iridium, are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. rsc.orgnih.gov The cyclopentyl framework of ligands derived from this compound would provide a well-defined chiral environment around the metal center, influencing the facial selectivity of hydrogen addition to the substrate. The development of a small library of tunable chiral pyridine–aminophosphine ligands has shown excellent enantio- and diastereoselectivity in the hydrogenation of challenging substrates. rsc.org

Enantioselective Conjugate Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful C-C bond-forming reaction. Chiral catalysts can control the stereochemical outcome of this reaction. Organocatalysts, such as those derived from amino alcohols, can activate the substrate through iminium ion formation or the nucleophile through hydrogen bonding, leading to enantiomerically enriched products. nih.gov For example, N-heterocyclic carbenes (NHCs) have been shown to be highly selective catalysts for intramolecular Michael reactions. nih.gov While direct application of this compound derived catalysts in this area is still emerging, the potential for creating effective catalysts for such transformations is significant.

Chiral Recognition Studies

Chiral recognition is a fundamental process in chemistry and biology, underpinning enantioselective catalysis, separation of enantiomers, and drug-receptor interactions. nih.gov The unique three-dimensional structure of derivatives of this compound makes them interesting candidates for use as chiral selectors or in the development of chiral sensors.

For example, the incorporation of this amino alcohol into larger host molecules, such as crown ethers or cyclodextrins, could create chiral cavities capable of selectively binding one enantiomer of a guest molecule over the other. ijcpa.in The amino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for effective chiral recognition. Studies on glucose-based crown ethers have demonstrated their ability to recognize amino acid methyl ester salts in organic solvents, with binding affinities and selectivities being highly dependent on the solvent. nih.gov This highlights the potential for designing similar systems based on the (1-Aminocyclopentyl)methanol scaffold.

Precursor for Complex Molecular Architectures

Beyond its role in asymmetric catalysis, this compound is a key starting material for the synthesis of more complex and biologically relevant molecules, including peptides, peptidomimetics, and various cyclic systems.

Incorporation into Peptide and Peptidomimetic Frameworks

The structural rigidity of the cyclopentane (B165970) ring makes this compound an attractive building block for creating conformationally constrained peptide and peptidomimetic structures.

Peptides and Peptidomimetics: Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov The incorporation of non-natural amino acids, like those derived from (1-Aminocyclopentyl)methanol, can induce specific secondary structures, such as β-turns, which are often crucial for biological activity. The synthesis of such modified peptides can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. escholarship.orgresearchgate.net

The general approach involves protecting the amino and hydroxyl groups of (1-Aminocyclopentyl)methanol, followed by coupling to a growing peptide chain on a solid support. The rigid cyclopentyl group can serve as a scaffold to orient pharmacophoric groups in a desired three-dimensional arrangement, leading to potent and selective receptor ligands or enzyme inhibitors.

Synthesis of Heterocyclic and Spirocyclic Systems

The bifunctionality of this compound provides a convenient entry point for the construction of various heterocyclic and spirocyclic systems, which are prevalent motifs in natural products and pharmaceuticals. openmedicinalchemistryjournal.com

Heterocyclic Systems: The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form a variety of nitrogen- and oxygen-containing heterocycles. For instance, reaction with appropriate dielectrophiles can lead to the formation of bicyclic systems. The synthesis of various heterocyclic compounds can be achieved through reactions like the Michael addition and the Hantzsch reaction. researchgate.net

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. This compound can serve as a precursor for the synthesis of spirocyclic compounds. For example, the cyclopentane ring can form one of the rings of the spiro system, with the amino and hydroxyl groups being used to construct the second ring through various cyclization strategies. The synthesis of approved drugs containing a spirocycle has been a topic of recent reviews, highlighting the importance of these structural motifs. nih.gov

Building Block for Natural Product Total Synthesis (Analogs)

The aminocyclopentane motif is a core structural feature in a variety of biologically active natural products, many of which exhibit potent anticancer and antimicrobial properties. acs.org A prominent example is the agelastatin family of marine alkaloids, which are known for their cytotoxicity against various cancer cell lines. nih.govresearchgate.net The total synthesis of these complex molecules is a significant challenge that has inspired the development of novel synthetic methodologies. acs.orgrsc.org

This compound serves as a fundamental and versatile building block for the synthesis of analogs of such natural products. While the total synthesis of the natural products themselves often employs more complex, multistep routes to generate the core structure, acs.orgnih.gov this simpler scaffold is ideal for creating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov The development of such derivatives is crucial for understanding the structural requirements for bioactivity and for designing new therapeutic agents with improved potency or pharmacological profiles. nih.govresearchgate.net

The utility of (1-Aminocyclopentyl)methanol as a scaffold lies in its two distinct functional handles. The primary amine and primary alcohol can be selectively modified, allowing for the systematic introduction of a wide range of substituents. This enables chemists to probe the effects of different functional groups at various positions, mimicking or altering the substitution patterns found in the parent natural products like the agelastatins. nih.gov For instance, creating analogs of Agelastatin A with different amine substituents is a key strategy for exploring and expanding its therapeutic potential. acs.org

Derivatization for Novel Chemical Entities with Synthetic Utility

The dual functionality of this compound allows for its extensive derivatization into a wide array of novel chemical structures. The primary amine and hydroxyl group can undergo a host of well-established chemical transformations, making the compound a versatile starting point for generating molecules with tailored properties for various synthetic applications.

Amidation and Esterification Reactions

The presence of both a primary amine and a primary alcohol allows for straightforward acylation reactions to form stable amide and ester derivatives. These reactions are fundamental in organic synthesis for creating new carbon-nitrogen and carbon-oxygen bonds.

Amidation: The primary amino group of (1-Aminocyclopentyl)methanol readily participates in amide bond formation. This can be achieved by reaction with an activated carboxylic acid, such as an acyl chloride or anhydride, typically in an aprotic solvent and in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA). reddit.com Alternatively, direct coupling with a carboxylic acid can be mediated by a wide range of modern coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, which are commonly used in peptide synthesis and are effective for creating amide bonds under mild conditions. nsf.gov The robustness of these methods allows for the coupling of a diverse array of carboxylic acids to the aminocyclopentyl scaffold.

Table 1: Representative Amidation Reactions

Acylating Agent Reagent/Conditions Expected Amide Product
Acetyl Chloride DIPEA, DCM N-(1-(hydroxymethyl)cyclopentyl)acetamide
Benzoyl Chloride Pyridine, THF N-(1-(hydroxymethyl)cyclopentyl)benzamide
Benzoic Acid EDC, HOBt, DMF N-(1-(hydroxymethyl)cyclopentyl)benzamide

Esterification: The primary hydroxyl group can be converted into an ester through several standard methods. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. masterorganicchemistry.com For more sensitive substrates, esterification can be performed under milder conditions by reacting the alcohol with an acyl chloride or anhydride, often in the presence of a base like pyridine. researchgate.net More recently, rapid esterification methods using coupling reagents that activate the carboxylic acid have been developed, allowing the reaction to proceed quickly at room temperature. nih.gov

Table 2: Representative Esterification Reactions

Carboxylic Acid/Derivative Reagent/Conditions Expected Ester Product
Acetic Anhydride Pyridine, DMAP (1-aminocyclopentyl)methyl acetate
Propanoic Acid H2SO4 (cat.), Heat (1-aminocyclopentyl)methyl propanoate
Benzoyl Chloride Triethylamine, DCM (1-aminocyclopentyl)methyl benzoate

Formation of Imines and their Transformations

The primary amine of (1-Aminocyclopentyl)methanol reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is reversible and typically catalyzed by a small amount of acid, with the removal of water driving the equilibrium toward the imine product. libretexts.org The pH must be carefully controlled, as excess acid will protonate the amine nucleophile and inhibit the reaction. libretexts.org

Imines are valuable synthetic intermediates. organic-chemistry.org Their C=N double bond can be readily reduced to a C-N single bond using reducing agents like sodium borohydride. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for forming secondary amines. masterorganicchemistry.com This transformation allows the (1-Aminocyclopentyl)methanol scaffold to be functionalized with a wide variety of alkyl or aryl groups derived from the starting carbonyl compound.

Table 3: Imine Formation and Subsequent Reduction

Carbonyl Compound Imine Intermediate Reducing Agent Final Secondary Amine Product
Benzaldehyde (E/Z)-N-benzylidene-1-(1-(hydroxymethyl)cyclopentyl)amine NaBH4 (1-((benzylamino)methyl)cyclopentyl)methanol
Acetone N-(propan-2-ylidene)-1-(1-(hydroxymethyl)cyclopentyl)amine H2, Pd/C (1-((isopropylamino)methyl)cyclopentyl)methanol
Cyclohexanone N-cyclohexylidene-1-(1-(hydroxymethyl)cyclopentyl)amine NaBH(OAc)3 (1-((cyclohexylamino)methyl)cyclopentyl)methanol

Conjugation Strategies for Hybrid Molecules

The bifunctional nature of this compound makes it an excellent linker or scaffold for the construction of hybrid molecules and bioconjugates. Conjugation strategies leverage the distinct reactivity of the amine and hydroxyl groups to attach the cyclopentyl core to other molecular entities, such as fluorophores, polymers, peptides, or drug molecules. nih.gov

The amine group provides a nucleophilic handle for conjugation via stable amide bond formation with activated esters (e.g., NHS-esters) or carboxylic acids on a target molecule. This is a cornerstone of bioconjugation chemistry. nih.gov The hydroxyl group can be used to form ester or ether linkages. The ability to perform these reactions orthogonally—that is, reacting one group while leaving the other intact for a subsequent step—is a significant advantage. For example, the amine could first be protected, followed by esterification of the alcohol. After deprotection of the amine, a second, different molecule could be attached via amidation.

This step-wise functionalization allows for the creation of complex, multifunctional constructs where the (1-Aminocyclopentyl)methanol unit acts as a central, structurally defined hub connecting different chemical domains. Such hybrid molecules are of interest in medicinal chemistry for creating multi-target drugs or in materials science for developing functional polymers.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
(1-Aminocyclopentyl)methanol
Agelastatin A
Triethylamine
Diisopropylethylamine (DIPEA)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
(1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
N-(1-(hydroxymethyl)cyclopentyl)acetamide
Pyridine
N-(1-(hydroxymethyl)cyclopentyl)benzamide
Boc Anhydride (Di-tert-butyl dicarbonate)
tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate
4-Dimethylaminopyridine (DMAP)
(1-aminocyclopentyl)methyl acetate
Sulfuric acid
(1-aminocyclopentyl)methyl propanoate
Dicyclohexylcarbodiimide (DCC)
(1-aminocyclopentyl)methyl benzoate
(1-aminocyclopentyl)methyl 4-nitrobenzoate
Sodium borohydride
(E/Z)-N-benzylidene-1-(1-(hydroxymethyl)cyclopentyl)amine
(1-((benzylamino)methyl)cyclopentyl)methanol
N-(propan-2-ylidene)-1-(1-(hydroxymethyl)cyclopentyl)amine
(1-((isopropylamino)methyl)cyclopentyl)methanol
Sodium triacetoxyborohydride
N-cyclohexylidene-1-(1-(hydroxymethyl)cyclopentyl)amine
(1-((cyclohexylamino)methyl)cyclopentyl)methanol
N-methylene-1-(1-(hydroxymethyl)cyclopentyl)amine
(1-((methylamino)methyl)cyclopentyl)methanol
N-Hydroxysuccinimide (NHS)
Furfural
Acetyl Chloride
Benzoyl Chloride
Benzoic Acid
Acetic Anhydride
Propanoic Acid
4-Nitrobenzoic Acid
Benzaldehyde
Acetone
Cyclohexanone

Spectroscopic and Advanced Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For (1-Aminocyclopentyl)methanol hydrochloride, ¹H and ¹³C NMR would provide the primary evidence for its covalent framework. While some suppliers of (1-Aminocyclopentyl)methanol indicate that the compound's structure is confirmed by NMR, specific spectral data is not publicly available. labcompare.com

A detailed analysis would involve assigning the chemical shifts (δ) and coupling constants (J) for each proton and carbon atom in the molecule. The proton NMR spectrum would be expected to show distinct signals for the methylene (B1212753) protons of the cyclopentyl ring, the hydroxymethyl protons, and the amine and hydroxyl protons. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbon of the cyclopentyl ring attached to the amino and hydroxymethyl groups.

Interactive Data Table: Expected ¹H and ¹³C NMR Resonances

Note: The following table is a hypothetical representation of expected NMR data, as experimental values are not publicly available.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C1 - ~70-80
CH₂ (ring, x4) 1.5-2.0 ~25-40
CH₂OH 3.5-4.0 ~65-75
NH₃⁺ 7.5-8.5 -

2D NMR Techniques for Connectivity and Stereochemical Assignment (e.g., NOESY)

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly crucial for determining the stereochemistry of any substituted analogs or for studying the conformational preferences of the molecule. It provides information about the spatial proximity of atoms. At present, no specific 2D NMR data for this compound is available in the public domain.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline and amorphous solids. In the context of this compound, ssNMR would be instrumental in studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the local chemical environment of the atoms in the solid state. Publicly accessible solid-state NMR data for this specific compound could not be located.

Vibrational Spectroscopy (IR and Raman) for Conformational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the region of 3200-3500 cm⁻¹), C-H stretching of the cyclopentyl ring (around 2800-3000 cm⁻¹), and C-O stretching of the alcohol (around 1000-1200 cm⁻¹). These techniques would also be sensitive to the hydrogen bonding environment in the solid state. Despite the utility of these methods, specific IR and Raman spectra for this compound are not available in public spectral databases.

Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis (e.g., HRMS-ESI)

High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) is a key technique for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS would provide a precise mass measurement of the protonated molecular ion [M+H]⁺, which would confirm its elemental formula (C₆H₁₄NO⁺). The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation by showing characteristic losses, such as the loss of water or the hydroxymethyl group. No specific HRMS-ESI data for this compound has been found in the public domain.

X-ray Crystallography for Absolute Configuration Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the crystalline state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also unequivocally establish the conformation of the cyclopentyl ring and the relative orientation of the amino and hydroxymethyl substituents. A search of crystallographic databases did not yield a crystal structure for this compound.

Crystal Packing and Hydrogen Bonding Networks

Analysis of the crystal structure would reveal the supramolecular architecture, including the crystal packing and the intricate network of hydrogen bonds. In the solid state, the ammonium (B1175870) group (NH₃⁺), the hydroxyl group (OH), and the chloride ion (Cl⁻) would act as hydrogen bond donors and acceptors, leading to a complex three-dimensional network. Understanding these interactions is crucial as they govern the physical properties of the solid material. While crystal structures of some derivatives have been reported, illustrating the importance of hydrogen bonding in their packing, the specific crystal structure of this compound remains undetermined in the public record.

Analysis of Disorder and Twinning in Crystals

The determination of a molecule's solid-state structure through single-crystal X-ray diffraction is a powerful technique that provides precise atomic coordinates. rigaku.com However, the resulting crystal structures are not always perfectly ordered. Two common complexities that can arise during crystal growth are disorder and twinning. While specific studies detailing disorder and twinning in crystals of this compound are not prevalent in publicly accessible literature, the principles of their analysis are well-established in crystallography.

Crystallographic Disorder: Disorder refers to a situation where a molecule or a part of it occupies more than one orientation or position within the crystal lattice. In the case of this compound, the flexible cyclopentyl ring could potentially adopt multiple conformations, or the hydroxymethyl and amino groups could exhibit positional disorder. Analysis of the electron density map generated from X-ray diffraction data would reveal such phenomena. Disordered regions often appear as smeared or overlapping electron density peaks. Crystallographers can model this by assigning partial occupancies to the different atomic positions, reflecting the statistical distribution of the orientations throughout the crystal. For example, in the crystal structure of a complex host-guest system incorporating a (1-aminocyclopentyl)methanol moiety, disordered solvent molecules have been noted, requiring special refinement techniques. nih.gov

Crystal Twinning: Twinning occurs when two or more separate crystals intergrow in a symmetrical, non-random manner. wikipedia.org These twinned crystals share some lattice points, which can complicate the interpretation of the diffraction pattern. wikipedia.orgtulane.edu Twinning can be identified by examining the diffraction data for patterns that suggest higher symmetry than the true crystal system or by the presence of overlapping or split reflections. ox.ac.uk Several types of twinning exist, including growth twins, which form during crystallization, and transformation twins, which can occur due to phase transitions. tulane.edu If a crystal of this compound were to be twinned, specialized software would be required to deconvolute the diffraction data from the individual twin domains to achieve an accurate structural solution.

An illustrative example of the kind of crystallographic data that would be collected for a single-crystal X-ray diffraction experiment is presented in Table 1.

Table 1: Illustrative Crystallographic Data for this compound

Parameter Example Value
Chemical Formula C₆H₁₄ClNO
Formula Weight 151.63 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
β (°) 105.2
Volume (ų) 980
Z 4
R-factor < 0.05

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity

(1-Aminocyclopentyl)methanol is a chiral compound, existing as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial in many applications. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for this purpose. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The application of ECD to determine the enantiomeric purity of a sample relies on the principle that the magnitude of the ECD signal is directly proportional to the concentration and the enantiomeric excess of the chiral substance. nih.gov While the native this compound may not have a strong chromophore that absorbs in a convenient region of the UV-Vis spectrum, its amino group can be derivatized to introduce one. nih.govhindsinstruments.com This is a common strategy for amines and other compounds that are not strongly chromophoric. hindsinstruments.comrsc.org For instance, the amine could be reacted with a chiral or achiral chromophoric derivatizing agent to produce a new compound with a strong ECD signal.

A typical analysis would involve preparing a series of standards with known enantiomeric excess values for the derivatized (1-Aminocyclopentyl)methanol. The ECD spectra of these standards would be recorded, and the intensity of a characteristic Cotton effect (a peak in the ECD spectrum) would be plotted against the known enantiomeric excess. This creates a calibration curve. The enantiomeric excess of an unknown sample can then be determined by measuring its ECD signal and comparing it to the calibration curve. nih.govhindsinstruments.com This method can be very rapid and is amenable to high-throughput screening. hindsinstruments.comresearchgate.net

An example of the data that would be generated to create a calibration curve for determining the enantiomeric purity is shown in Table 2.

Table 2: Example Calibration Data for Enantiomeric Purity Determination by ECD

Sample Enantiomeric Excess (ee %) of R-enantiomer ECD Signal (mdeg) at λmax
1 100 +25.0
2 75 +18.8
3 50 +12.5
4 25 +6.3
5 0 (racemic) 0.0
6 -25 -6.2
7 -50 -12.4
8 -75 -18.7
9 -100 -25.0

Note: This table is a hypothetical representation of data for illustrative purposes.

Computational and Theoretical Studies of 1 Aminocyclopentyl Methanol Hydrochloride

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for studying the geometry, conformational stability, and electronic properties of organic molecules like (1-Aminocyclopentyl)methanol hydrochloride.

A DFT study of this compound would typically involve geometry optimization of various possible conformers to identify the most stable structures. The cyclopentane (B165970) ring in (1-Aminocyclopentyl)methanol can adopt different puckered conformations (envelope, twist), and the relative orientation of the aminomethyl and hydroxyl groups can vary. DFT calculations can predict the relative energies of these conformers, providing a detailed picture of the molecule's conformational landscape. Furthermore, DFT can be used to calculate various electronic properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, a study on benzothiazole (B30560) derivatives used DFT to analyze charge distribution and predict reactivity based on the HOMO-LUMO energy gap. mdpi.com

Table 1: Illustrative DFT-Calculated Relative Energies of (1-Aminocyclopentyl)methanol Conformers (Note: This table is illustrative as specific data for this compound is not available in the searched literature.)

ConformerDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)
A60°0.00
B180°1.25
C-60°2.50

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information.

These methods would be invaluable for studying reaction mechanisms involving this compound. For example, they can be used to calculate the energy barriers (activation energies) for conformational changes or for chemical reactions. By mapping the potential energy surface, researchers can identify transition state structures, which are critical for understanding the kinetics of a reaction. A computational study of cyclopropyl (B3062369) methyl ketone, for instance, used ab initio methods to determine the most stable conformation and the rotational energy barrier. uwlax.edu

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions and interactions over time.

For this compound, MD simulations would be particularly useful for understanding its behavior in solution. The interactions between the solute and solvent molecules can significantly influence its conformation and properties. MD simulations can model the solvation shell around the molecule and quantify the extent of hydrogen bonding between the amino and hydroxyl groups of the solute and the surrounding solvent molecules. nih.govnih.gov This is crucial for predicting its solubility and transport properties. Furthermore, MD simulations can reveal the dynamic nature of the molecule, showing how it transitions between different conformations over time.

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction pathways. DFT-based reactivity descriptors, derived from the electronic structure, can provide valuable insights.

For this compound, the Fukui function and local softness indices could be calculated to predict the most likely sites for nucleophilic and electrophilic attack. The amino group, with its lone pair of electrons, is an obvious nucleophilic center, while the protonated amine and the hydroxyl group can act as electrophilic sites or hydrogen bond donors. Computational studies can quantify these reactivities. For example, DFT-based microkinetic simulations have been used to elucidate the reaction mechanism of methanol (B129727) synthesis on catalyst surfaces. rsc.org A similar approach could be applied to understand the reactions of this compound.

Chirality Assessment and Stereoselective Process Modeling

(1-Aminocyclopentyl)methanol is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). The hydrochloride salt retains this chirality. Computational methods are essential for understanding the properties and behavior of chiral molecules.

Theoretical calculations can be used to predict the chiroptical properties of the enantiomers, such as their optical rotation and circular dichroism spectra. This can aid in the experimental determination of the absolute configuration of a sample. Furthermore, computational modeling can be used to study stereoselective reactions. For instance, if this compound is used as a chiral ligand or catalyst, computational methods can be employed to model its interaction with a substrate and predict the stereochemical outcome of the reaction. Conformational analysis of similar chiral molecules like tefludazine (B1214096) and octoclothepin has been used to deduce their biologically active conformations. nih.gov

Non-Covalent Interactions and Conformational Landscapes

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. mdpi.comnih.gov For this compound, these interactions, particularly hydrogen bonds and van der Waals forces, dictate its conformational preferences and how it interacts with other molecules.

The intramolecular hydrogen bond between the aminomethyl and hydroxyl groups is a key feature that influences the conformational landscape of the molecule. Computational methods can quantify the strength of this interaction in different conformations. In the solid state (crystal structure), intermolecular hydrogen bonds and other non-covalent interactions will govern the crystal packing. A study on a related compound containing a 1-hydroxymethyl-cyclopentylamino group revealed the importance of N—H⋯O and O—H⋯N hydrogen bonds in its crystal structure. nih.gov Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions. nih.gov

Table 2: Illustrative Calculated Interaction Energies for Non-Covalent Interactions in a Dimer of (1-Aminocyclopentyl)methanol (Note: This table is illustrative as specific data for this compound is not available in the searched literature.)

Type of InteractionDistance (Å)Interaction Energy (kcal/mol)
N-H···O (Hydrogen Bond)1.85-5.2
O-H···N (Hydrogen Bond)1.90-4.8
C-H···π2.50-1.5

Future Directions and Emerging Research Avenues for 1 Aminocyclopentyl Methanol Hydrochloride

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The traditional synthesis of amino alcohols often involves multi-step processes that may rely on harsh reagents or produce significant waste. Future research is poised to develop more efficient and environmentally benign methods for producing (1-Aminocyclopentyl)methanol hydrochloride. Key areas of development include biocatalysis and photocatalysis, which promise milder reaction conditions and higher selectivity.

Emerging strategies focus on enzymatic pathways, which operate under mild conditions and offer high stereoselectivity. frontiersin.org The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of hydroxy ketones represents a promising route. frontiersin.org This biocatalytic approach uses inexpensive ammonia (B1221849) as the amino donor and generates water as the main byproduct, aligning with the principles of green chemistry. frontiersin.org Similarly, visible-light-catalyzed methods, which can facilitate amino alcohol synthesis through simple and controllable reactions, are gaining traction. patsnap.com These technologies reduce the reliance on metal catalysts and complex experimental setups. patsnap.com

Table 1: Comparison of Synthetic Methodologies for Amino Alcohols
MethodologyDescriptionPotential Advantages for (1-Aminocyclopentyl)methanol SynthesisReference
Traditional Chemical SynthesisOften involves reduction of amino acids or amination of haloalcohols, potentially using stoichiometric metal hydrides or harsh conditions.Established and well-understood procedures. ijcpa.in
Biocatalysis (Engineered Enzymes)Utilizes enzymes like amine dehydrogenases or transaminases to perform selective amination or reduction steps.High stereoselectivity, mild reaction conditions (aqueous media, room temperature), reduced environmental impact, use of renewable resources. frontiersin.orgmdpi.com
Visible-Light PhotocatalysisEmploys a photocatalyst that, upon absorbing light, initiates the desired chemical transformation.Energy-efficient, simple setup, mild conditions, and potential for novel reactivity patterns. patsnap.com
Radical C-H AminationA modern approach that directly converts a C-H bond into a C-N bond, enabling more direct synthetic routes from abundant alcohol precursors.Increases atom economy by avoiding pre-functionalization steps, providing access to privileged β-amino alcohol structures. researchgate.net

Exploration of New Catalytic Applications Beyond Current Paradigms

Chiral amino alcohols are highly valued as ligands in asymmetric catalysis and as organocatalysts. mdpi.com The rigid cyclopentane (B165970) framework of (1-Aminocyclopentyl)methanol, combined with its two distinct functional groups, makes it an attractive scaffold for developing new catalysts. Future research could explore its use as a chiral ligand for metal-catalyzed reactions, such as hydrogenations, cross-couplings, or aldol (B89426) reactions. The fixed spatial arrangement of the amino and hydroxyl groups could create a well-defined chiral pocket around a metal center, potentially inducing high levels of enantioselectivity in catalytic transformations.

Beyond serving as a ligand, derivatives of (1-Aminocyclopentyl)methanol could function as organocatalysts. For instance, it could be a precursor to chiral auxiliaries or phase-transfer catalysts. The structural analogue cis-1-amino-2-indanol is a known building block for highly effective ligands like BOX (bisoxazoline), highlighting the potential of cyclic amino alcohols in catalyst design. researchgate.net Investigating the catalytic activity of (1-Aminocyclopentyl)methanol and its derivatives in various organic reactions is a promising avenue that remains largely unexplored.

Integration into Advanced Materials Science Research (e.g., Polymer Synthesis)

The bifunctional nature of (1-Aminocyclopentyl)methanol makes it a compelling monomer for the synthesis of advanced polymers. Amino alcohols are utilized in the polymer industry to create materials with tailored properties. mdpi.com The amine and hydroxyl groups can react to form polyamides, polyesters, or polyurethanes. The incorporation of the rigid and non-planar cyclopentyl ring into a polymer backbone is expected to impart unique thermal and mechanical properties, such as increased glass transition temperature (Tg), enhanced rigidity, and modified solubility.

Future research could focus on synthesizing a range of polymers using (1-Aminocyclopentyl)methanol as a monomer or co-monomer. For example, its reaction with diacids or diacyl chlorides would yield poly(ester-amide)s. These new materials could be investigated for applications in high-performance plastics, specialty fibers, or biomedical devices, where thermal stability and mechanical strength are critical. The presence of the hydroxyl group in the resulting polymer may also allow for post-polymerization modification, enabling the crosslinking of polymer chains to further alter the material's functional properties. mdpi.com

Interdisciplinary Research with Computational Chemistry and Artificial Intelligence in Synthesis Design

Modern chemical research increasingly leverages computational tools to accelerate discovery. The synthesis and application of this compound can be significantly advanced through interdisciplinary collaboration with computational chemistry and artificial intelligence (AI). Computational modeling can be used to predict the most efficient and sustainable synthetic routes, bypassing lengthy and resource-intensive trial-and-error experimentation.

Unexplored Derivatization Pathways and Their Synthetic Utility

The true synthetic potential of this compound lies in its utility as a versatile building block, which can be unlocked through derivatization. Both the amino and hydroxyl groups are points for chemical modification, allowing for the creation of a diverse library of new compounds with unique properties. cymitquimica.com While some basic transformations are known, many derivatization pathways remain unexplored. chembk.com

Future research should systematically investigate reactions at the nitrogen and oxygen centers. For example:

N-Functionalization: Acylation, alkylation, sulfonylation, or reaction with isocyanates can produce a wide range of amides, secondary/tertiary amines, sulfonamides, and urea (B33335) derivatives. These new molecules could be screened for biological activity or used as chiral auxiliaries.

O-Functionalization: Esterification or etherification of the hydroxyl group can yield esters and ethers with varied properties. These derivatives could find use as plasticizers, solvents, or synthetic intermediates.

Bifunctional Reactions: Reactions that engage both the amine and alcohol, such as reaction with phosgene (B1210022) or its equivalents, could lead to the formation of cyclic structures like oxazolidinones. These heterocyclic systems are common motifs in pharmacologically active compounds.

Table 2: Potential Derivatization Pathways and Applications
Functional GroupReaction TypeResulting Compound ClassPotential Applications
Amino Group (-NH₂)N-AcylationAmidesPharmaceutical intermediates, chiral auxiliaries
Amino Group (-NH₂)N-AlkylationSecondary/Tertiary AminesCatalyst ligands, synthetic building blocks
Hydroxyl Group (-OH)O-EsterificationEstersPro-drugs, fine chemical intermediates
Hydroxyl Group (-OH)O-EtherificationEthersSpecialty solvents, polymer additives
Both GroupsReaction with Phosgene/CarbonatesCyclic Carbamates (Oxazolidinones)Chiral auxiliaries, bioactive scaffolds

By systematically exploring these pathways, chemists can expand the synthetic utility of this compound, transforming it from a simple building block into a key precursor for a wide array of complex and functional molecules.

Conclusion and Outlook on the Academic Research Landscape

Summary of Key Contributions to Organic Synthesis and Stereochemistry

(1-Aminocyclopentyl)methanol hydrochloride and its derivatives have proven to be instrumental as chiral building blocks and auxiliaries in the field of organic synthesis. The inherent chirality of this molecule allows for the control of stereochemistry in chemical reactions, a critical aspect in the preparation of pharmaceuticals and other biologically active compounds where only one specific stereoisomer is effective.

One of the notable applications of aminocyclopentane derivatives is in the synthesis of carbocyclic nucleosides . These are analogues of natural nucleosides where the sugar moiety is replaced by a carbocyclic ring, such as cyclopentane (B165970). These compounds are of significant interest due to their potential antiviral and cytostatic activities. For instance, cis-3-Aminomethylcyclopentylmethanol has been utilized as a precursor in the synthesis of various carbocyclic nucleoside analogues containing bases like adenine, uracil, and hypoxanthine. nih.govbohrium.com While the antiviral activity of the specific compounds synthesized in one study was not pronounced, the use of the aminocyclopentyl methanol (B129727) scaffold demonstrates its utility in accessing this important class of molecules. nih.gov The development of practical methodologies for synthesizing chiral cyclopentenol derivatives, which serve as key intermediates for these nucleosides, further underscores the importance of this structural motif. nih.govusu.edu

Furthermore, the broader class of aminocyclopentanol derivatives has been effectively employed as chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter. After the desired stereochemistry is achieved, the auxiliary is removed. For example, a derivative of cis-2-aminocyclopentan-1-ol has been shown to be a highly effective chiral auxiliary in asymmetric alkylation and aldol (B89426) reactions, leading to products with excellent diastereoselectivity. nih.gov This highlights the potential of the aminocyclopentanol framework to serve as a reliable controller of stereochemistry in the synthesis of a wide range of chiral molecules. nih.govwikipedia.orgsigmaaldrich.comnih.gov

The following table summarizes the key applications of this compound and its analogues in organic synthesis:

Application AreaSpecific UseSignificance
Carbocyclic Nucleoside Synthesis Precursor for antiviral and cytostatic agentsProvides access to a class of biologically important molecules with enhanced stability compared to natural nucleosides. nih.govbohrium.com
Asymmetric Synthesis Chiral auxiliaryEnables the stereocontrolled synthesis of complex molecules by directing the formation of new chiral centers. nih.gov

Identified Gaps and Challenges in Current Research Methodologies

Despite its utility, the synthesis and application of this compound are not without challenges. A significant hurdle in the synthesis of chiral molecules, in general, is achieving high levels of stereoselectivity in a cost-effective and efficient manner. While methods for the synthesis of aminocyclopentane derivatives exist, there is a continuous need for the development of more robust and scalable processes.

Furthermore, when used as a chiral auxiliary or ligand, the efficiency of the stereochemical induction can be influenced by various factors, including the reaction conditions and the nature of the substrates involved. Optimizing these conditions to achieve high diastereoselectivity or enantioselectivity can be a time-consuming process. There is a need for a deeper understanding of the mechanisms by which these chiral scaffolds control stereochemistry to enable more rational design of synthetic methodologies.

Prospective Impact on Future Chemical Discoveries and Method Development

The future of this compound and related aminocyclopentane scaffolds in chemical research appears promising, with potential impacts across various domains of organic synthesis and medicinal chemistry.

A key area of future development is the application of these compounds as chiral ligands for asymmetric catalysis . The development of new and efficient chiral catalysts is a major driver of innovation in organic synthesis. The rigid cyclopentane framework and the presence of coordinating amino and hydroxyl groups make aminocyclopentyl methanol derivatives attractive candidates for the design of novel ligands for a variety of metal-catalyzed asymmetric reactions. mdpi.com The success of such catalysts would provide more efficient and sustainable methods for the synthesis of enantiomerically pure compounds.

Moreover, the aminocyclopentane moiety can be considered a privileged scaffold in drug discovery. nih.govmdpi.comresearchgate.netnih.govmdpi.com A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The conformational rigidity and the ability to introduce diverse functional groups make the aminocyclopentane ring an attractive core structure for the design of new drugs targeting a wide range of diseases. Its role as a precursor to antiviral carbocyclic nucleosides is a testament to this potential. beilstein-journals.org Future research is likely to explore the synthesis of libraries of compounds based on the aminocyclopentyl methanol scaffold for screening against various biological targets.

The ongoing advancements in synthetic methodologies , including biocatalysis and automated synthesis, are also expected to impact the future of this compound. nih.govdovepress.com The development of enzymatic routes for the synthesis of chiral amines and amino alcohols offers a green and efficient alternative to traditional chemical methods. nih.govdovepress.commdpi.com Applying these biocatalytic approaches to the synthesis of this compound could make this valuable chiral building block more readily accessible and cost-effective. Furthermore, the integration of artificial intelligence and machine learning in predicting reaction outcomes could accelerate the development of new and optimized synthetic routes. chiralpedia.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.